Product packaging for Dibenzyl succinate(Cat. No.:CAS No. 103-43-5)

Dibenzyl succinate

Cat. No.: B089603
CAS No.: 103-43-5
M. Wt: 298.3 g/mol
InChI Key: ODBOBZHTGBGYCK-UHFFFAOYSA-N
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Description

Dibenzylsuccinate is a benzyl ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B089603 Dibenzyl succinate CAS No. 103-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H18O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBOBZHTGBGYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074434
Record name Butanedioic acid, bis(phenylmethyl) ester
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Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103-43-5
Record name Dibenzyl succinate
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
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Record name Butanedioic acid, bis(phenylmethyl) ester
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Record name Dibenzyl succinate
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Record name DIBENZYL SUCCINATE
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Historical Context and Evolution of Research on Diesters of Succinic Acid

The journey of succinic acid and its derivatives in scientific exploration is a long and evolving one. Historically, succinic acid was first obtained from the distillation of amber, earning it the name "spirit of amber". atamanchemicals.comwikipedia.org The industrial production of succinic acid later transitioned to methods involving the hydrogenation of maleic acid, the oxidation of 1,4-butanediol (B3395766), and the carbonylation of ethylene (B1197577) glycol. atamanchemicals.comwikipedia.org This availability of succinic acid paved the way for the synthesis and investigation of its various esters.

The esterification of succinic acid to form its diesters, such as diethyl succinate (B1194679), has been a subject of study for many years. This diethyl ester is a known substrate in the Stobbe condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. atamanchemicals.com The development of efficient catalysts has been a key focus in the evolution of succinic acid diester synthesis. Research has explored a variety of catalysts to improve the efficiency and environmental friendliness of the esterification process. These include solid acid catalysts like sulfated zirconia supported on mesoporous materials, which have shown high activity and selectivity in the synthesis of alkyl esters. researchgate.net More recently, there has been a significant shift towards bio-based production methods for succinic acid, primarily through the fermentation of sugars by microorganisms. mdpi.comresearchgate.net This has, in turn, spurred further research into the efficient conversion of bio-derived succinic acid into its valuable diesters.

The applications of succinic acid diesters have also evolved over time. Initially used in traditional applications such as food additives, detergents, and as intermediates in the synthesis of pharmaceuticals and pigments, their utility has expanded significantly. mdpi.com In recent decades, a major driver for research has been the potential of succinic acid and its esters as platform chemicals for the production of a wide range of industrial chemicals and biodegradable polymers. atamanchemicals.commdpi.com This has led to extensive research on the catalytic conversion of succinic acid and its esters into valuable products like 1,4-butanediol (BDO), tetrahydrofuran (B95107) (THF), and γ-butyrolactone (GBL). mdpi.com

Significance of Dibenzyl Succinate As a Model Compound in Organic Synthesis

Dibenzyl succinate (B1194679) serves as a valuable model compound in organic synthesis due to the unique properties of the benzyl (B1604629) ester groups. These groups are relatively stable under a variety of reaction conditions but can be readily cleaved under mild hydrogenolysis conditions, making them excellent protecting groups for carboxylic acids. This characteristic allows for the selective manipulation of other functional groups within a molecule without affecting the ester moiety, which can then be deprotected at a later stage.

One of the key areas where dibenzyl succinate and its derivatives have been employed as model compounds is in the study of stereoselective synthesis. For instance, the diastereoselective reaction of the vicinal dianion generated from di-(-)-menthyl succinate, a chiral succinate derivative, has been examined with various electrophiles, including benzyl bromide. semanticscholar.org Although these particular reactions showed poor diastereoselectivity, they provided valuable insights into the reactivity of succinate dianions. semanticscholar.org

Furthermore, this compound has been utilized as a substrate in enzymatic reactions to probe the mechanisms of complex biological transformations. A notable example is its use in studies of benzylsuccinate synthase, an enzyme that catalyzes the first step in the anaerobic metabolism of toluene. whiterose.ac.uk In these studies, researchers have exploited the enzyme's ability to catalyze the exchange of the benzyl portion of benzylsuccinate with other aromatic compounds, providing direct evidence for the reversibility of the reaction and the involvement of specific active site residues. whiterose.ac.uk

The utility of this compound as a building block is also evident in the synthesis of more complex molecular architectures. For example, it has been used as a starting material in the synthesis of lignans (B1203133), a class of natural products with diverse biological activities. core.ac.uk Additionally, derivatives of this compound have been employed in the construction of dendrimers, which are highly branched, well-defined macromolecules with potential applications in drug delivery and materials science. core.ac.uk

Applications of Dibenzyl Succinate in Advanced Materials Science and Polymer Chemistry

Dibenzyl Succinate (B1194679) as a Monomer Precursor for Polymer Synthesis

The synthesis of aliphatic polyesters through polycondensation is a cornerstone of modern polymer chemistry. While traditionally, dicarboxylic acids or their simple alkyl esters are used, other ester forms like dibenzyl succinate represent an alternative route. The use of diesters in a transesterification reaction with a diol is an established method to produce high-molecular-weight polyesters. This approach is particularly advantageous when catalyzed by enzymes, which allows for milder reaction conditions and avoids the use of toxic metal catalysts.

The transesterification of a succinate ester with a diol, such as 1,4-butanediol (B3395766), shifts the reaction equilibrium toward the polymer product by generating a volatile alcohol byproduct that can be removed from the system. In the context of this compound, its reaction with 1,4-butanediol would theoretically proceed via transesterification to yield poly(butylene succinate) and benzyl (B1604629) alcohol. This reaction is analogous to the well-documented synthesis of PBS from dimethyl succinate or diethyl succinate, which produce methanol (B129727) and ethanol (B145695) as byproducts, respectively. Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), is highly effective for such reactions, offering a green chemistry approach to polymer synthesis.

Succinate Ester PrecursorChemical FormulaReactant DiolPrimary Polymer ProductByproductCommon Catalyst Type
Dimethyl succinateC₆H₁₀O₄1,4-butanediolPoly(butylene succinate)MethanolTitanium-based / Lipase
Diethyl succinateC₈H₁₄O₄1,4-butanediolPoly(butylene succinate)EthanolLipase (e.g., CALB)
This compoundC₁₈H₁₈O₄1,4-butanediolPoly(butylene succinate)Benzyl alcoholLipase (Theoretical)

Poly(butylene succinate) (PBS) is a semi-crystalline aliphatic polyester (B1180765) produced from the polycondensation of succinic acid (or its esters) and 1,4-butanediol. The synthesis is typically a two-step process involving an initial esterification or transesterification to form low-molecular-weight oligomers, followed by a polycondensation step at high temperature and under vacuum to achieve a high molecular weight. The resulting polymer is known for its excellent processability, thermal stability, and mechanical properties comparable to polyolefins like polyethylene.

Copolymerization is a common strategy to modify the properties of PBS. By introducing a second dicarboxylic acid or diol, the regularity of the polymer chain is disrupted, which in turn alters its physical properties. A prominent example is poly(butylene succinate-co-adipate) (PBSA), synthesized by incorporating adipic acid alongside succinic acid. This modification typically reduces the crystallinity and melting point of the polymer, resulting in increased flexibility and a faster rate of biodegradation compared to the PBS homopolymer. Another example involves creating copolymers with long-chain diols, such as dilinoleic diol, to produce thermoplastic elastomers. The synthesis of poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) using enzymatic catalysts like CALB has been successfully demonstrated, yielding materials with both hard (PBS) and soft (dilinoleic succinate) segments.

Characterization of these polymers relies on several analytical techniques. Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure and copolymer composition. Gel Permeation Chromatography (GPC) determines the molecular weight and molecular weight distribution. Thermal properties, including the glass transition temperature (T_g) and melting temperature (T_m), are measured using Differential Scanning Calorimetry (DSC), while Thermogravimetric Analysis (TGA) assesses thermal stability.

The development of biodegradable polymers is driven by the need for sustainable alternatives to conventional, non-degradable plastics. Aliphatic polyesters, including those derived from succinate esters, are a leading class of such materials because the ester linkages in their backbone are susceptible to hydrolysis and enzymatic degradation. PBS and its copolymers like PBSA are recognized as highly promising biodegradable polymers that can be produced from bio-based monomers, further enhancing their environmental profile.

Succinic acid can be produced via the fermentation of renewable resources, and bio-based 1,4-butanediol is also commercially available, allowing for the synthesis of 100% bio-based PBS. The use of succinate esters like diethyl succinate or the proposed this compound in enzymatic polymerization processes aligns with the principles of green chemistry, minimizing energy consumption and avoiding metal catalysts.

The biodegradability of these polymers can be tailored through copolymerization. For instance, increasing the adipate (B1204190) content in PBSA enhances its degradation rate. Similarly, the incorporation of flexible, amorphous segments, such as those derived from dilinoleic diol, can improve biodegradability. These succinate-based polymer systems are finding applications in packaging, agricultural films, and biomedical devices, where their ability to decompose into harmless substances like water and carbon dioxide is a significant advantage.

Investigation of Structure-Property Relationships in this compound-Derived Polymers

The properties of polymers are intrinsically linked to their chemical structure and morphology. For semi-crystalline polymers like poly(butylene succinate), key structural factors influencing final properties include molecular weight, chain symmetry, and degree of crystallinity. While specific data on polymers derived directly from this compound is limited, the resulting polymer would be PBS, allowing for an analysis based on the extensive research into the structure-property relationships of PBS and its copolymers.

The regular, linear structure of PBS homopolymer allows its chains to pack into a highly crystalline morphology, resulting in a relatively rigid material with a melting point around 114-120°C and a glass transition temperature around -32°C. This high crystallinity, however, can slow the rate of biodegradation.

Copolymerization is the primary tool used to modulate these properties. Introducing a co-monomer disrupts the chain regularity, which generally leads to a decrease in crystallinity, melting temperature (T_m), and glass transition temperature (T_g).

Effect of Co-monomer Type: In poly(butylene succinate-ran-butylene adipate) (PBSA), the longer, more flexible adipate units lower the T_m and T_g, making the material more ductile and faster to biodegrade.

Effect of Co-monomer Content: As the content of the co-monomer increases, the thermal properties are further reduced. For example, in poly(butylene succinate-co-butylene 2-methylsuccinate) copolymers, both the melting temperature and degree of crystallinity decrease as the proportion of 2-methylsuccinate units rises. Similarly, in PBS-DLS copolymers, increasing the content of the amorphous soft segments (dilinoleic succinate) leads to a decrease in T_m, T_g, and crystallinity.

Isomorphism: Some PBS copolymers, like PBSA, exhibit isodimorphism, where both monomer units can co-crystallize within the same crystal lattice up to a certain composition, or form two distinct crystal phases. This behavior creates a pseudo-eutectic melting profile as a function of composition.

This ability to tune the thermal and mechanical properties—from rigid and crystalline to flexible and amorphous—by systematically altering the polymer backbone structure is crucial for designing biodegradable materials tailored to specific applications.

PolymerCompositionGlass Transition Temp. (T_g)Melting Temp. (T_m)Reference
Poly(butylene succinate) (PBS)100% BS~ -32 °C~ 114 °C
Poly(butylene succinate-co-adipate) (PBSA)Composition-dependent~ -45 °C to -34 °CDecreases with adipate content
Poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS)70% PBS / 30% DLS~ -34.5 °C~ 98 °C
Poly(butylene succinate-co-ε-caprolactone) (PBSCL)50% PBS / 50% PCL~ -51 °C~ 53 °C (Eutectic)

Analytical Chemistry and Characterization Methodologies for Dibenzyl Succinate

Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)

Spectroscopic methods are fundamental to confirming the chemical structure of dibenzyl succinate (B1194679). Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy confirms the presence of different types of protons in the dibenzyl succinate molecule. The spectrum typically shows signals corresponding to the aromatic protons of the benzyl (B1604629) groups and the aliphatic protons of the succinate backbone. Chemical shifts are influenced by the electronic environment of the protons, providing key structural insights.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 298.33 g/mol . nist.govchemeo.com Electron ionization mass spectrometry typically reveals a molecular ion peak corresponding to this weight, along with other fragments resulting from the cleavage of the ester bonds. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as 299.12778 for [M+H]⁺ and 321.10972 for [M+Na]⁺. uni.lu

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands. nist.govnist.gov A strong absorption peak, typically around 1743 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration within the ester group. researchgate.net Other bands correspond to C-H stretching in the aromatic and aliphatic parts of the molecule and C-O stretching of the ester linkage. nist.govresearchgate.net

TechniqueKey Findings and Characteristic DataReference
¹H NMR Signals for aromatic protons (benzyl groups) and aliphatic protons (-CH₂CH₂- succinate core). chemicalbook.com
Mass Spectrometry (MS) Molecular Weight: 298.33 g/mol. Predicted m/z for [M+H]⁺ adduct: 299.12778. nist.govchemeo.comuni.lu
Infrared (IR) Spectroscopy Characteristic strong carbonyl (C=O) stretching vibration of the ester group. nist.govnist.gov
Table 1: Summary of Spectroscopic Data for this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its analysis in mixtures. Commercial suppliers often use HPLC to certify the purity of their products, with standards frequently exceeding 99%. chemicalbook.com While specific methods for this compound are proprietary, related compounds offer insight into the analytical approach. For instance, chiral HPLC has been successfully used to separate the enantiomers of benzylsuccinate, a related compound, by detecting the analytes with a UV detector at a wavelength of 254 nm. nih.gov This demonstrates the utility of HPLC in resolving structurally similar succinate derivatives, a principle applicable to separating this compound from potential impurities or degradation products. nih.govresearchgate.net

Advanced Analytical Approaches in Complex Matrix Analysis

Analyzing this compound in complex matrices, such as biological or environmental samples, requires advanced analytical strategies to isolate and quantify the target compound. While studies focusing specifically on this compound in such matrices are limited, research on analogous compounds provides a relevant framework. For example, the analysis of benzylsuccinate, an anaerobic metabolite of toluene, in in-vitro cell assays has been accomplished using a combination of techniques. nih.gov In these studies, gas chromatography-mass spectrometry (GC-MS) was used to confirm the presence and identity of benzylsuccinate within ether extracts of the sample matrix. nih.gov This was often coupled with chiral HPLC to resolve and quantify specific stereoisomers. nih.gov These approaches, combining chromatographic separation with sensitive mass spectrometric detection, are indicative of the methods that would be employed for the trace analysis of this compound in complex environments.

Future Directions and Interdisciplinary Research Opportunities for Dibenzyl Succinate

Integration of Artificial Intelligence and Machine Learning in Dibenzyl Succinate (B1194679) Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for compounds like dibenzyl succinate. These computational tools offer unprecedented speed and accuracy in predicting molecular behaviors and designing novel structures, significantly accelerating the discovery pipeline.

Predictive Modeling and Virtual Screening: Machine learning frameworks can be developed to accurately predict the physicochemical properties and biological activities of novel this compound derivatives. By integrating molecular representations, such as fingerprints and graph-based structures, AI models can forecast docking scores and binding affinities with high precision. For instance, this compound has been identified as a lead compound for inhibitors of dinuclear Zn enzymes. AI and ML can be employed to screen vast virtual libraries of related structures to identify more potent candidates. This approach can rapidly prioritize molecules for synthesis and experimental testing, saving considerable time and resources compared to traditional high-throughput screening methods.

Generative Models for Novel Inhibitor Design: Deep learning methods, particularly deep reinforcement learning and attention mechanisms, can be applied to generate novel molecular structures based on the this compound scaffold. These models can be trained to design compounds with optimized properties, such as high biological affinity for a specific target, while also considering stereochemical information, which is crucial for binding mechanisms. This allows for the targeted creation of putative inhibitors, for example, against metalloenzymes where succinate derivatives have shown promise. AI pipelines can enhance binding predictions for molecules with limited prior data, which is particularly useful for exploring the potential of newly designed compounds.

Accelerating Mechanistic Understanding: AI tools can also help elucidate the mechanisms behind the activity of this compound derivatives. By analyzing complex datasets from structural biology and bioassays, ML models can identify key structural features and physicochemical properties that govern molecular interactions. This can provide critical insights into how these compounds bind to their targets, such as the way succinate derivatives' carboxylate groups ligand to zinc atoms in certain enzymes, replacing the bridging water molecule.

Novel Applications in Emerging Technologies and Niche Areas

Beyond its current uses, this compound is a candidate for development in several emerging technological and niche applications, driven by its unique chemical structure.

Biodegradable Polymers and Sustainable Materials: A significant area of future research is the role of this compound as a building block for biodegradable polymers. As industries seek sustainable alternatives to conventional plastics, monomers derived from compounds like this compound offer a promising path toward environmentally friendly materials. Research in this area could focus on polymerization techniques, such as polymerization-induced self-assembly (PISA), to create novel nanostructures with controlled morphologies like worms or spheres. These advanced materials could find use in sensitive applications where biocompatibility and degradability are paramount.

Advanced Drug Delivery Systems: The aromatic nature of this compound makes it a suitable scaffold for designing novel drug delivery systems. Its structure could be modified to create nano-carriers that encapsulate therapeutic agents, potentially offering controlled release and improved stability. Combining this compound with other functional groups or nanomaterials could lead to advanced materials with enhanced biocompatibility and targeted delivery capabilities.

Niche Chemical Synthesis: this compound serves as a versatile intermediate in organic synthesis. Future research could explore its use in creating complex molecules for specialized applications. For example, its derivatives could be investigated as novel succinate dehydrogenase inhibitors (SDHIs), a class of fungicides crucial for agriculture. While current research on novel SDHIs focuses on other scaffolds, the succinate moiety is key to the function, suggesting that derivatives of this compound could be explored in this context.

Collaborative Research Initiatives Across Disciplines (Chemistry, Biology, Materials Science, Environmental Science)

The full potential of this compound can only be realized through robust, interdisciplinary research collaborations. The complexity of developing new applications requires the convergence of expertise from chemistry, biology, materials science, and environmental science.

Chemistry and Biology: The investigation of this compound derivatives as enzyme inhibitors is a prime example of the synergy between chemistry and biology. Chemists can design and synthesize novel compounds, while biologists can perform assays to evaluate their efficacy and mechanism of action against biological

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.